molecular formula C18H20N2O2S B5775956 Methyl (4-{[(2-phenylethyl)carbamothioyl]amino}phenyl)acetate

Methyl (4-{[(2-phenylethyl)carbamothioyl]amino}phenyl)acetate

Cat. No.: B5775956
M. Wt: 328.4 g/mol
InChI Key: VLCSILCWSZSCEB-UHFFFAOYSA-N
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Description

Methyl (4-{[(2-phenylethyl)carbamothioyl]amino}phenyl)acetate is an organic compound that belongs to the class of esters It features a complex structure with a phenyl ring, a carbamothioyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-{[(2-phenylethyl)carbamothioyl]amino}phenyl)acetate typically involves the reaction of 4-aminophenylacetic acid with 2-phenylethyl isothiocyanate in the presence of a base, followed by esterification with methanol. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Solvent: Common solvents include dichloromethane or ethanol

    Catalyst: Acid catalysts like sulfuric acid or base catalysts like sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-{[(2-phenylethyl)carbamothioyl]amino}phenyl)acetate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones

    Reduction: Reduction can lead to the formation of amines or alcohols

    Substitution: Nucleophilic substitution reactions can occur at the ester or carbamothioyl group

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted esters or thioureas

Scientific Research Applications

Methyl (4-{[(2-phenylethyl)carbamothioyl]amino}phenyl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl (4-{[(2-phenylethyl)carbamothioyl]amino}phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-{[(2-hydroxyethyl)carbamothioyl]amino}phenyl)acetate
  • Methyl (4-{[(2-carbamoylethyl)(2-phenylethyl)carbamothioyl]amino}carbonyl)benzoate
  • 2-Phenylethyl acetate

Uniqueness

Methyl (4-{[(2-phenylethyl)carbamothioyl]amino}phenyl)acetate is unique due to its specific structural features, such as the combination of a phenyl ring, a carbamothioyl group, and a methyl ester group. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Biological Activity

Methyl (4-{[(2-phenylethyl)carbamothioyl]amino}phenyl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a phenyl group, a carbamothioyl moiety, and an acetate functional group. The synthesis typically involves multi-step organic reactions, including the formation of intermediates through the reaction of phenolic compounds with thioacetic acid derivatives. This process allows for the introduction of various functional groups that enhance biological activity.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor ligand, potentially modulating pathways involved in inflammation and cancer progression.

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction and subsequent catalysis.
  • Receptor Binding : It can also interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Anticancer Activity

Research indicates that this compound has promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)20Cell cycle arrest
A549 (Lung)25Inhibition of proliferation

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory potential. It appears to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.

Case Studies

  • Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to a significant reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in the percentage of apoptotic cells compared to control groups.
  • Inflammation Model : In an animal model of acute inflammation, administration of this compound resulted in decreased paw edema and lower levels of inflammatory markers in serum compared to untreated controls.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Substituent Variations : Changing the phenyl substituent can alter the potency against specific targets.
  • Functional Group Modifications : Alterations in the carbamothioyl or acetate groups may enhance selectivity for certain enzymes or receptors.

Properties

IUPAC Name

methyl 2-[4-(2-phenylethylcarbamothioylamino)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-22-17(21)13-15-7-9-16(10-8-15)20-18(23)19-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCSILCWSZSCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=S)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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